N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1052630-87-1
Cat. No.: VC5203696
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052630-87-1 |
|---|---|
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 |
| IUPAC Name | N-cyclopentyl-1-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H15N3O/c1-13-7-6-9(12-13)10(14)11-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,14) |
| Standard InChI Key | JDOSPPWBLMYIDV-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)NC2CCCC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group () and at the 3-position with a carboxamide group () linked to a cyclopentyl moiety. The absence of a chlorine atom at the 4-position distinguishes it from its well-studied analog, 4-chloro-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide .
Key Structural Features:
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Pyrazole Core: Contributes to aromatic stability and hydrogen-bonding capabilities.
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Methyl Group: Enhances lipophilicity and metabolic stability.
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Cyclopentylcarboxamide: Introduces steric bulk and potential for target-specific interactions.
The SMILES notation () and InChIKey () provide unambiguous representations of its connectivity and stereochemistry .
Crystallographic and Spectroscopic Data
While crystallographic data for N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide are unavailable, its chloro analog has been characterized via X-ray diffraction, revealing a planar pyrazole ring and a chair-like cyclopentyl conformation . Spectroscopic techniques such as -NMR and -NMR would likely show:
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Pyrazole protons: Two distinct signals for H-4 and H-5 (δ 6.5–7.5 ppm).
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Methyl group: A singlet near δ 3.8 ppm.
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Cyclopentyl protons: Multiplet signals between δ 1.5–2.5 ppm .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide typically involves sequential functionalization of the pyrazole ring. A plausible route includes:
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Pyrazole Formation: Cyclocondensation of hydrazine with a 1,3-diketone precursor.
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Methylation: Introduction of the methyl group at the 1-position using methyl iodide.
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Carboxamide Coupling: Reaction with cyclopentylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
Representative Reaction Scheme:
Optimization Challenges
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Regioselectivity: Ensuring substitution at the 3-position requires careful control of reaction conditions.
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Purification: The compound’s moderate polarity () necessitates chromatographic techniques for isolation .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Solubility:
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Aqueous: Low solubility (estimated ) due to hydrophobic cyclopentyl and methyl groups.
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Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .
Research Gaps and Future Directions
Despite its synthetic accessibility, N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide remains understudied. Priority areas include:
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Pharmacological Profiling: Screening against cancer, microbial, and inflammatory targets.
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Structure-Activity Relationships (SAR): Comparing bioactivity with chlorinated and other derivatives.
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